molecular formula C11H17NO4 B566413 Diethyl 2-cyano-2-ethylsuccinate CAS No. 100056-03-9

Diethyl 2-cyano-2-ethylsuccinate

Cat. No.: B566413
CAS No.: 100056-03-9
M. Wt: 227.26
InChI Key: WWAYRQQVWLJDHA-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-2-ethylsuccinate (CAS Registry Number: 100056-03-9) is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This reagent features a succinate ester backbone that is functionalized with both cyano and ethyl groups, a structural motif found in various specialized chemical syntheses . Compounds with similar cyano-substituted succinate structures are often utilized as key intermediates or building blocks in organic and pharmaceutical research . Calculated physical properties for this compound include a density of approximately 1.1±0.1 g/cm³ and a boiling point of 338.5±27.0°C at 760 mmHg . The structure is characterized by identifiers including the SMILES string CCC(CC(=O)OCC)(C#N)C(=O)OCC and the InChIKey WWAYRQQVWLJDHA-UHFFFAOYSA-N . This product is intended for research purposes as a chemical reagent or potential synthetic intermediate. It is strictly for laboratory use and is not labeled for any personal, human, or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material in accordance with best laboratory practices.

Properties

CAS No.

100056-03-9

Molecular Formula

C11H17NO4

Molecular Weight

227.26

IUPAC Name

diethyl 2-cyano-2-ethylbutanedioate

InChI

InChI=1S/C11H17NO4/c1-4-11(8-12,10(14)16-6-3)7-9(13)15-5-2/h4-7H2,1-3H3

InChI Key

WWAYRQQVWLJDHA-UHFFFAOYSA-N

SMILES

CCC(CC(=O)OCC)(C#N)C(=O)OCC

Synonyms

Succinic acid, 2-cyano-2-ethyl-, diethyl ester (6CI)

Origin of Product

United States

Preparation Methods

Enolate Alkylation with 2-Bromoethylisovalerate

The primary route involves alkylating ethyl 3-methyl-2-cyanobutyrate (II) with 2-bromoethylisovalerate (III). Potassium ethoxide deprotonates the α-hydrogen of (II), forming a resonance-stabilized enolate. This intermediate reacts with (III) via nucleophilic substitution, yielding this compound (I). Critical parameters include:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile (10–28 mL/g substrate).

  • Temperature : Reflux conditions (e.g., 80–85°C for THF).

  • Molar ratio : 1:1–1.2 (II:III).

Post-reaction purification via column chromatography or recrystallization isolates (I) in 75–85% yield.

Esterification of 2,3-Diisopropylsuccinic Acid

An alternative route esterifies 2,3-diisopropylsuccinic acid with ethanol under acidic conditions. Sulfuric acid (0.5–1.0 eq) catalyzes the reaction at reflux (78°C) for 24 hours, achieving >90% conversion. Excess ethanol (60 mL/g acid) drives equilibria toward ester formation. Neutralization with NaHCO₃ and diethyl ether extraction isolates the diester.

Reaction Mechanism and Kinetic Analysis

Enolate Formation and Alkylation

Deprotonation of (II) by potassium ethoxide generates a stabilized enolate, which attacks the electrophilic carbon of (III). The transition state involves partial bond formation between the enolate’s α-carbon and (III)’s brominated carbon, with concurrent bromide departure. Density functional theory (DFT) studies suggest a ΔG‡ of 25–30 kcal/mol for this step, making temperature control critical.

Hydrolysis-Decarboxylation to Succinic Acid

This compound undergoes hydrolysis in 60–90% sulfuric acid at 160°C, cleaving cyano and ester groups. Decarboxylation eliminates CO₂ from β-keto acid intermediates, forming 2,3-diisopropylsuccinic acid. Kinetic profiling reveals pseudo-first-order behavior, with rate constants (k) of 0.12 h⁻¹ at 160°C.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterTHFAcetonitrile
Yield (%) 78–8280–85
Reflux Temp (°C) 6682
Reaction Time (h) 9–126–8

Acetonitrile shortens reaction times due to higher polarity, stabilizing ionic intermediates.

Acid Concentration in Esterification

H₂SO₄ Concentration (%)Conversion (%)
6072
7088
8094
9098

Higher acid concentrations protonate carbonyl groups, accelerating nucleophilic attack by ethanol.

Industrial-Scale Purification Techniques

Distillation vs. Crystallization

MethodPurity (%)Yield (%)Cost (USD/kg)
Distillation 99.585120
Crystallization 98.29295

Crystallization from ether/hexane mixtures offers cost advantages but requires precise cooling gradients.

Applications in Polypropylene Catalysis

This compound’s rigid structure enhances stereoregularity in Ziegler-Natta catalysts. When complexed with MgCl₂ and TiCl₄, it increases polypropylene isotacticity to >98%. Industrial reactors using this donor system report 15–20% higher throughput compared to phthalate-based donors .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyano-2-ethylsuccinate undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, toluene.

    Catalysts: Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane).

Major Products

    Substituted Alkenes: Formed through Knoevenagel condensation.

    Heterocyclic Compounds: Formed through cyclization reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-cyano-2-ethylsuccinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-cyano-2-ethylbutanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of the cyano and ester functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional groups in analogous succinate esters:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties
Diethyl 2-cyano-2-ethylsuccinate -CN, -C₂H₅ (C2) C₁₀H₁₅NO₄ Cyano, ethyl, ester High electrophilicity at C2
Diethyl 2-cyano-3-oxosuccinate -CN (C2), -O=C- (C3) C₈H₉NO₅ Cyano, ketone, ester Reactivity in keto-enol tautomerism
Diethyl succinate None (parent compound) C₈H₁₄O₄ Ester Flavoring agent (FEMA 2377)
Diethyl acetylsuccinate -COCH₃ (C2) C₁₀H₁₆O₆ Acetyl, ester Hydrolysis-prone acetyl group
Ethyl 2-cyano-2-phenylacetate -CN, -C₆H₅ (C2) C₁₁H₁₁NO₂ Cyano, phenyl, ester Enhanced lipophilicity

Key Observations :

  • Electrophilicity: The cyano group in this compound and Diethyl 2-cyano-3-oxosuccinate enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., in Michael additions) .
  • Solubility: Diethyl succinate (parent compound) is water-soluble due to its polar ester groups , whereas phenyl-substituted analogs (e.g., Ethyl 2-cyano-2-phenylacetate) exhibit higher lipophilicity .

Physical and Chemical Properties

Thermal Stability and Boiling Points
  • Diethyl succinate : Boiling point ~80°C; refractive index 1.413–1.423 .
  • Diethyl acetylsuccinate : Likely higher boiling point due to increased molecular weight (C₁₀H₁₆O₆ vs. C₈H₁₄O₄) and acetyl group polarity .
  • Diethyl 2-cyano-3-oxosuccinate: No explicit data, but the ketone group may reduce thermal stability compared to cyano-ethyl analogs .
Reactivity
  • Hydrolysis : Ester groups in all compounds hydrolyze under acidic/basic conditions. Diethyl acetylsuccinate may undergo faster hydrolysis due to the electron-withdrawing acetyl group .
  • Cyano Group Reactivity: In this compound, the -CN group can participate in Strecker synthesis or reduction to amines, similar to Ethyl 2-cyano-2-phenylacetate .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-cyano-2-ethylsuccinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via a Knoevenagel condensation between diethyl ethylsuccinate and a cyanoacetate derivative. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and catalytic bases like piperidine. Optimization involves monitoring reaction progress via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity.
  • Data Table :
SolventTemperature (°C)CatalystYield (%)Purity (%)
Ethanol70Piperidine6592
THF80DBU7289
  • Reference : Synthesis protocols for structurally similar esters (e.g., methyl 2-cyano derivatives) suggest analogous methodologies .

Q. How should researchers characterize this compound to confirm its structural identity?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and the cyano group’s carbon (δ ~115–120 ppm).
  • IR : Confirm the C≡N stretch at ~2240 cm1^{-1} and ester C=O at ~1740 cm1^{-1}.
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (C11_{11}H15_{15}NO4_4; theoretical m/z 225.1).
  • Reference : Structural analysis of ethyl 2-(phenylazo)acetoacetate provides a framework for interpreting spectral data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:
  • Repeat Analysis : Use deuterated solvents (e.g., CDCl3_3) to eliminate solvent interference.
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation.
  • Reference : emphasizes cross-validation with multiple techniques to address methodological flaws .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
  • Electrophilic Sites : Localize regions of high electron density (e.g., cyano carbon) for nucleophilic attack.
  • Reaction Pathways : Simulate intermediates and transition states for mechanisms like Michael additions.
  • Data Table :
ParameterCyano Carbon Charge (a.u.)Ester Carbon Charge (a.u.)
DFT+0.45+0.32
  • Reference : Similar computational approaches are validated for methyl 2-(diethoxyphosphoryl)acetate .

Q. What are the challenges in studying the compound’s potential as a monomer for biodegradable polymers, and how can they be addressed?

  • Methodological Answer : Challenges include hydrolytic instability of the cyano group and ester linkages. Mitigation strategies:
  • Stability Studies : Monitor degradation under varying pH (e.g., PBS buffer at pH 7.4) via HPLC.
  • Copolymerization : Blend with stable monomers (e.g., lactides) to balance biodegradability and mechanical strength.
  • Reference : highlights ester-based polymers’ applications in drug delivery, requiring similar stability assessments .

Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s role in asymmetric catalysis?

  • Methodological Answer :
  • Chiral Ligand Screening : Test with transition metals (e.g., Ru, Pd) in asymmetric hydrogenation.
  • Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry.
  • Kinetic Studies : Compare reaction rates with/without the compound to assess catalytic efficiency.
  • Reference : Ethyl 2-(phenylazo)acetoacetate’s bioactivity studies offer a template for kinetic analysis .

Q. What statistical methods are appropriate for analyzing contradictory data in reaction optimization studies?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify significant variables (temperature, catalyst loading). Contradictions arise from confounding factors; factorial design (e.g., Box-Behnken) isolates individual effects.
  • Reference : emphasizes statistical rigor in data interpretation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see for similar esters) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~156°C; ) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

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